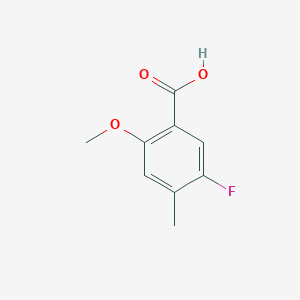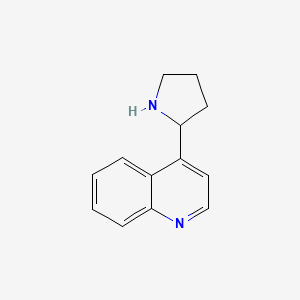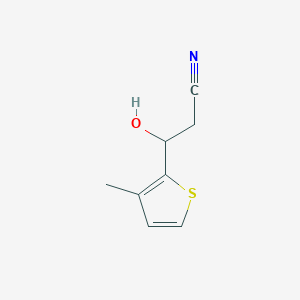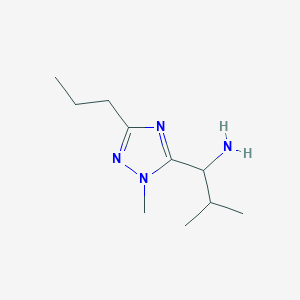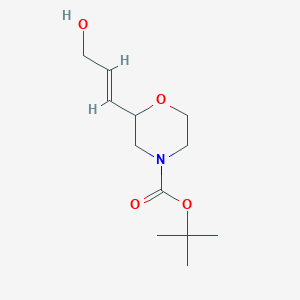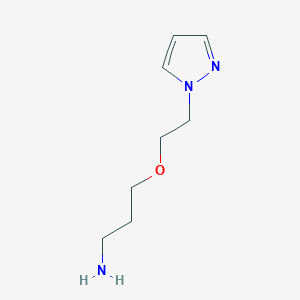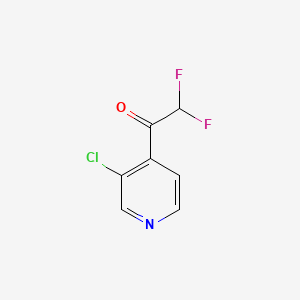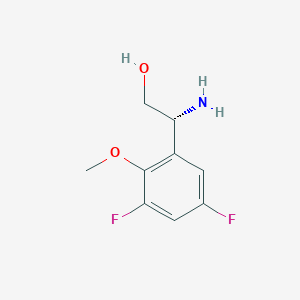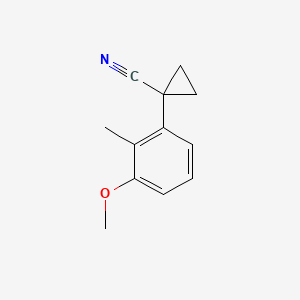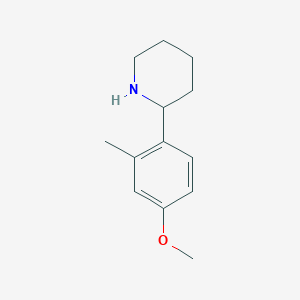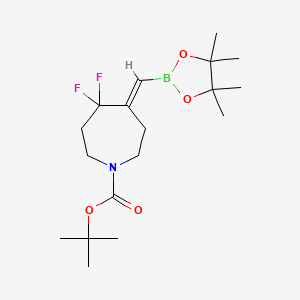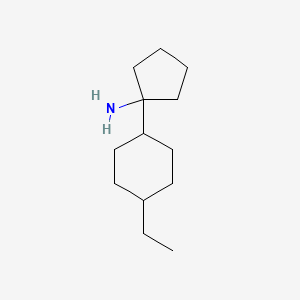
1-(4-Ethylcyclohexyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)cyclopentan-1-amine is a chemical compound with the molecular formula C13H25N and a molecular weight of 195.34 g/mol . It is characterized by the presence of a cyclopentane ring substituted with a 4-ethylcyclohexyl group and an amine group. This compound is of interest in various fields of scientific research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-Ethylcyclohexyl)cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 4-ethylcyclohexyl bromide, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of a strong base such as sodium hydride and a reducing agent like sodium borohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Ethylcyclohexyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethylcyclohexyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound may modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Ethylcyclohexyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Cyclopentanamine: Lacks the 4-ethylcyclohexyl group, resulting in different chemical and biological properties.
1-(4-Methylcyclohexyl)cyclopentan-1-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1-(4-Propylcyclohexyl)cyclopentan-1-amine: Contains a propyl group, which affects its steric and electronic properties compared to the ethyl-substituted compound.
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H25N/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h11-12H,2-10,14H2,1H3 |
InChI Key |
ADPLVYGOEQXESB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



